N-Decyl-2-hydroxy-propanamide
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Overview
Description
N-Decyl-2-hydroxy-propanamide: is an organic compound with the molecular formula C13H27NO2 . It is a member of the amide family, characterized by the presence of a decyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Decyl-2-hydroxy-propanamide can be synthesized through the reaction of decylamine with 2-hydroxypropanoic acid . The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of 2-hydroxypropanoic acid. This process can be catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis , which allows for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Decyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of N-Decyl-2-chloro-propanamide .
Scientific Research Applications
Chemistry: N-Decyl-2-hydroxy-propanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties . It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound is being explored for its potential use in drug delivery systems . Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations .
Mechanism of Action
The mechanism by which N-Decyl-2-hydroxy-propanamide exerts its effects involves interactions with cell membranes and enzymes . The hydroxyl group can form hydrogen bonds with membrane lipids, disrupting their structure and leading to increased permeability. Additionally, the amide group can interact with enzymes , inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- N-Decyl-2-oxo-propanamide
- N-Decyl-2-amino-propanamide
- N-Decyl-2-chloro-propanamide
Uniqueness: N-Decyl-2-hydroxy-propanamide stands out due to its hydroxyl group , which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
6280-24-6 |
---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-decyl-2-hydroxypropanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-14-13(16)12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
NUXGELRNTBNWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
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